molecular formula C13H7Cl3O3 B2403517 (2E)-3-[5-(2,4,5-trichlorophenyl)furan-2-yl]prop-2-enoic acid CAS No. 773131-12-7

(2E)-3-[5-(2,4,5-trichlorophenyl)furan-2-yl]prop-2-enoic acid

Cat. No.: B2403517
CAS No.: 773131-12-7
M. Wt: 317.55
InChI Key: BVSRGPYASWRSFF-DUXPYHPUSA-N
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Description

(2E)-3-[5-(2,4,5-trichlorophenyl)furan-2-yl]prop-2-enoic acid is an organic compound that belongs to the class of furan derivatives. This compound is characterized by the presence of a furan ring substituted with a 2,4,5-trichlorophenyl group and a propenoic acid moiety. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Scientific Research Applications

(2E)-3-[5-(2,4,5-trichlorophenyl)furan-2-yl]prop-2-enoic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-[5-(2,4,5-trichlorophenyl)furan-2-yl]prop-2-enoic acid typically involves the condensation of 2,4,5-trichlorobenzaldehyde with furan-2-carboxylic acid under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is isolated through crystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and distillation are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-[5-(2,4,5-trichlorophenyl)furan-2-yl]prop-2-enoic acid undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The double bond in the propenoic acid moiety can be reduced to form the corresponding saturated acid.

    Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of furanones and other oxygenated derivatives.

    Reduction: Formation of the corresponding saturated acid.

    Substitution: Formation of substituted phenyl derivatives with various functional groups.

Mechanism of Action

The mechanism of action of (2E)-3-[5-(2,4,5-trichlorophenyl)furan-2-yl]prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-3-[5-(2,4-dichlorophenyl)furan-2-yl]prop-2-enoic acid
  • (2E)-3-[5-(2,4,5-trifluorophenyl)furan-2-yl]prop-2-enoic acid
  • (2E)-3-[5-(2,4,5-trimethylphenyl)furan-2-yl]prop-2-enoic acid

Uniqueness

The presence of the 2,4,5-trichlorophenyl group in (2E)-3-[5-(2,4,5-trichlorophenyl)furan-2-yl]prop-2-enoic acid distinguishes it from other similar compounds. This unique substitution pattern can influence the compound’s chemical reactivity, biological activity, and physical properties, making it a valuable subject for further research and development.

Properties

IUPAC Name

(E)-3-[5-(2,4,5-trichlorophenyl)furan-2-yl]prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7Cl3O3/c14-9-6-11(16)10(15)5-8(9)12-3-1-7(19-12)2-4-13(17)18/h1-6H,(H,17,18)/b4-2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVSRGPYASWRSFF-DUXPYHPUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC(=C1)C2=CC(=C(C=C2Cl)Cl)Cl)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(OC(=C1)C2=CC(=C(C=C2Cl)Cl)Cl)/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7Cl3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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